molecular formula C5H5BrF4O B3249720 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol CAS No. 196597-11-2

5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol

Cat. No.: B3249720
CAS No.: 196597-11-2
M. Wt: 236.99 g/mol
InChI Key: FYUOQYHROIWCQA-OWOJBTEDSA-N
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Description

5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol: is an organofluorine compound with the molecular formula C5H5BrF4O. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the bromination of a tetrafluoropentene derivative, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment to ensure high yield and purity. The production process is optimized to minimize by-products and ensure the safety of the workers and the environment .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures. The pathways involved may include nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, and oxidative processes that modify the compound’s structure .

Comparison with Similar Compounds

Comparison: 5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol is unique due to its combination of bromine and multiple fluorine atoms, which impart distinct chemical properties such as high reactivity and stability. Compared to similar compounds, it offers a versatile platform for various chemical transformations and applications in research and industry .

Properties

IUPAC Name

(E)-5-bromo-4,4,5,5-tetrafluoropent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF4O/c6-5(9,10)4(7,8)2-1-3-11/h1-2,11H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUOQYHROIWCQA-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(C(F)(F)Br)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(C(F)(F)Br)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol
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Reactant of Route 3
5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol
Reactant of Route 4
5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol
Reactant of Route 5
5-Bromo-4,4,5,5-tetrafluoropent-2-en-1-ol
Reactant of Route 6
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